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4-Hydroxy-3-nitrophenylglyoxal

Arginine modification quantification Protein chemistry Spectrophotometric detection

4-Hydroxy-3-nitrophenylglyoxal (HNPG; CAS 71222-21-4) is a chromophoric α-dicarbonyl compound classified as a phenylglyoxal analog and derivative. It functions as an arginine-selective covalent protein modification reagent, reacting with the guanidinium group of arginine residues at pH 7–9 to yield a spectrophotometrically quantifiable adduct.

Molecular Formula C8H5NO5
Molecular Weight 195.13 g/mol
CAS No. 71222-21-4
Cat. No. B1199011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-3-nitrophenylglyoxal
CAS71222-21-4
Synonyms4-hydroxy-3-nitrophenylglyoxal
4-hydroxy-3-NPG
Molecular FormulaC8H5NO5
Molecular Weight195.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C=O)[N+](=O)[O-])O
InChIInChI=1S/C8H5NO5/c10-4-8(12)5-1-2-7(11)6(3-5)9(13)14/h1-4,11H
InChIKeySWDLPMUNWZCZIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-3-nitrophenylglyoxal (CAS 71222-21-4): A Chromophoric Arginine-Modifying Reagent for Quantitative Protein Chemistry


4-Hydroxy-3-nitrophenylglyoxal (HNPG; CAS 71222-21-4) is a chromophoric α-dicarbonyl compound classified as a phenylglyoxal analog and derivative [1]. It functions as an arginine-selective covalent protein modification reagent, reacting with the guanidinium group of arginine residues at pH 7–9 to yield a spectrophotometrically quantifiable adduct [2]. Unlike non-chromophoric arginine reagents such as phenylglyoxal or 2,3-butanedione, HNPG incorporates a 4-hydroxy-3-nitro substitution pattern on the phenyl ring that confers both enhanced reactivity and intrinsic detectability without secondary labeling steps [3].

Arginine-selective covalent protein modification at pH 7–9 for active-site mapping and essential residue studies
Chromophoric detection at 316 nm supports label-free, real-time spectrophotometric monitoring without radioisotopes
Reversible inhibition behavior supports kinetic analyses and competition studies on membrane transport systems

Why Generic Substitution of 4-Hydroxy-3-nitrophenylglyoxal Fails: Quantitative Evidence of Non-Interchangeability with Phenylglyoxal, (p-Hydroxyphenyl)glyoxal, and 2,3-Diketones


Arginine-modifying reagents are not functionally interchangeable. Phenylglyoxal (PGO) lacks intrinsic chromophoric properties, requiring radioisotopic labeling for quantification [1]. (p-Hydroxyphenyl)glyoxal (HPGO) offers some UV detectability but reacts 15–20× slower than PGO at pH 9.0 and exhibits complex, multi-intermediate reaction pathways that complicate quantification [2]. Simple 2,3-diketones (2,3-butanedione, 2,3-pentanedione) lack the aromatic chromophore entirely and show substantially different inhibition potencies compared to HNPG in identical assay systems [3]. HNPG uniquely combines rapid reaction kinetics, a defined molar absorption coefficient for direct spectrophotometric quantification, and reversible inhibition behavior in membrane transport systems—a property absent in PGO-based modifications [4]. These differences cannot be compensated for by adjusting reagent concentration or reaction time, as they arise from fundamental differences in the electronic structure of the aromatic ring and the reaction mechanism.

HNPG
Chromophoric; direct spectrophotometric readout
Phenylglyoxal
No chromophoric shift upon arginine adduct formation
Requires [¹⁴C]-labeling for quantification; may increase cost and regulatory burden
(p-Hydroxyphenyl) glyoxal
Reacts 15–20× slower; multi-intermediate spectral profile
Complex intermediate species may complicate endpoint quantification; borate required to suppress transient signals
2,3-Diketones
Lack aromatic chromophore; different inhibition potency profile
Inhibition potency may not transfer directly; concentration-response relationships require independent re-characterization

4-Hydroxy-3-nitrophenylglyoxal (HNPG) Procurement Evidence: Quantified Differentiation vs. Phenylglyoxal, (p-Hydroxyphenyl)glyoxal, and 2,3-Diketones


Intrinsic Chromophoric Detection Eliminates Radioisotopic Labeling: Molar Absorption Coefficient of 21.8 mM⁻¹ cm⁻¹ at 316 nm

HNPG provides direct spectrophotometric quantification of arginine modification without requiring radioisotopes. The HNPG-arginine adduct exhibits a molar difference absorption coefficient (Δε) of 21.8 mM⁻¹ cm⁻¹ at 316 nm, based on a 2:1 reagent-to-arginine stoichiometry [1]. By contrast, unmodified phenylglyoxal (PGO) produces no distinct chromophoric shift upon arginine adduct formation and requires [¹⁴C]-labeled PGO for quantification, adding cost, safety requirements, and workflow complexity [2]. (p-Hydroxyphenyl)glyoxal (HPGO) can be monitored at 340 nm, but its reaction follows a multi-intermediate pathway with a transient 458 nm-absorbing species that complicates endpoint quantification unless borate is present [3].

Molar Absorption Coefficient
Head-to-head
Δε₃₁₆ = 21.8 mM⁻¹ cm⁻¹
Supports direct spectrophotometric arginine adduct quantification
2:1 reagent-to-arginine stoichiometry; PGO requires radioisotopic detection
Arginine modification quantification Protein chemistry Spectrophotometric detection

>500-Fold Higher Inactivation Rate Constant vs. Phenylglyoxal on D-β-Hydroxybutyrate Dehydrogenase

In a direct head-to-head comparison on purified D-β-hydroxybutyrate dehydrogenase, HNPG and phenylglyoxal were both shown to inactivate the enzyme via modification of a single essential arginine residue. However, the second-order inactivation rate constant for HNPG was more than 500 times higher than that for phenylglyoxal [1]. Both reagents required approximately one molecule per enzyme molecule to achieve complete inactivation, confirming that the enhanced rate does not arise from a different stoichiometry but from the increased intrinsic reactivity conferred by the 3-nitro and 4-hydroxy substituents on the phenyl ring [1].

Inactivation Kinetics
Head-to-head
HNPG: k_inact >500× faster than PGO PGO: baseline rate; ~1 molecule/enzyme for inactivation
Supports shorter reaction times for arginine-directed enzyme inactivation
D-β-hydroxybutyrate dehydrogenase; active-site protection confirmed
Enzyme inactivation kinetics Arginine essential residue mapping Mitochondrial dehydrogenase

IC₅₀ of 0.08 mM for Mitochondrial Oxoglutarate Carrier Inhibition: 2.1-Fold More Potent than 2,3-Pentanedione in Identical Reconstituted System

In a systematic screen of α-dicarbonyl arginine-specific reagents on the purified and reconstituted mitochondrial oxoglutarate carrier, HNPG exhibited an IC₅₀ of 0.08 mM for inhibition of oxoglutarate transport. In the identical reconstituted liposome system, the structurally simpler 2,3-pentanedione required a 2.1-fold higher concentration (IC₅₀ = 0.17 mM) to achieve equivalent inhibition, while 2,3-hexanedione was slightly more potent (IC₅₀ = 0.05 mM) [1]. The rank order of potency—2,3-hexanedione > HNPG > 2,3-pentanedione—demonstrates that simple 2,3-diketones cannot be assumed to substitute for HNPG without re-optimizing concentration-response relationships. Furthermore, mersalyl (cysteine-specific) and pyridoxal 5′-phosphate (lysine-specific) failed to protect the carrier, confirming that HNPG's inhibition is arginine-mediated [1].

Carrier Inhibition Potency
Head-to-head
HNPG IC₅₀ = 0.08 mM 2,3-Pentanedione IC₅₀ = 0.17 mM (2.1× less potent)
Supports concentration selection for mitochondrial carrier studies
Reconstituted oxoglutarate carrier; pH-dependent inhibition pH 6.0–8.0
Mitochondrial transporter Oxoglutarate carrier Arginine-specific inhibition

Reversible Inhibition of Erythrocyte Anion Transport (IC₅₀ = 0.13 mM at pH 8.0): A Property Absent in Phenylglyoxal

In human red blood cell membrane studies, HNPG was found to be a potent yet fully reversible inhibitor of sulfate anion exchange (IC₅₀ = 0.13 mM at pH 8.0; IC₅₀ = 0.36 mM at pH 7.4), with a Hill coefficient near 1 at both pH values, indicating non-cooperative binding [1]. This reversibility is in stark contrast to phenylglyoxal, which acts as an irreversible inhibitor under the same experimental conditions in the authors' laboratory [1]. The reversibility of HNPG enabled formal kinetic analysis of its inhibitory effect on SO₄²⁻ self-exchange—a type of analysis precluded by irreversible phenylglyoxal modification. Furthermore, HNPG protected the transport system against subsequent irreversible inactivation by phenylglyoxal, confirming that both reagents compete for the same arginine site(s) on the anion transporter (band 3) [1]. Chloride concentration-dependence studies demonstrated that Cl⁻ and HNPG compete for the same binding site, consistent with arginine modification at the substrate translocation pathway [1].

Reversible vs Irreversible
Head-to-head
HNPG: fully reversible; IC₅₀ = 0.13 mM (pH 8.0) PGO: irreversible under identical conditions
Supports kinetic analysis and competition studies on anion transporters
Erythrocyte SO₄²⁻ self-exchange; Hill coefficient ≈1; protects against PGO inactivation
Anion transport Band 3 protein Reversible arginine modification

Defined Stoichiometry: Modification of 2 Arginine Residues per Subunit with 50-Fold Rate Differential Between Fast and Slow Phases in Mitochondrial Creatine Kinase

Kinetic analysis of mitochondrial creatine kinase (mit-CK) modification by HNPG revealed that complete enzyme inactivation corresponds to modification of exactly 2 arginine residues per enzyme monomer [1]. The modification kinetics exhibit strong negative cooperativity, described by a biphasic exponential model: the rate constants for the fast and slow phases of arginine modification differ by a factor of approximately 50, and the corresponding inactivation rate constants differ by approximately 30-fold [1]. Notably, the rate constant for the slow phase of inactivation is twice that for the slow phase of modification, indicating that inactivation precedes complete modification—a phenomenon detectable only because HNPG's chromophoric properties allow simultaneous real-time monitoring of both modification extent and enzymatic activity [1]. In contrast, phenylglyoxal modification of the same enzyme class cannot be monitored spectrophotometrically in real time, as it lacks a chromophoric reporter [2].

Modification Stoichiometry
Reported
2 Arg/subunit; 50-fold fast/slow phase rate differential
Supports quantitative residue mapping with cooperativity resolution
Mitochondrial creatine kinase; negative cooperativity observed via real-time dual readout
Creatine kinase Negative cooperativity Arginine residue stoichiometry

Arginine Identification via Chromophoric Peptide Mapping: HNPG Enabled Pinpointing Arg-143 as the Essential Residue in Yeast Cu,Zn Superoxide Dismutase

Yeast Cu,Zn superoxide dismutase is >98% inactivated by modification of a single arginine residue per subunit with phenylglyoxal, but the identity of the essential arginine could not be determined from the PGO-modified protein alone [1]. HNPG, used as a chromophoric phenylglyoxal analog, also inactivated the enzyme by modifying 1.0 arginine per subunit, and its chromophoric properties were directly exploited to identify Arg-143 as the essential residue through spectrophotometric tracking of the HNPG-labeled peptide during chromatographic separation and sequencing [1]. This residue identification was not achievable with non-chromophoric phenylglyoxal without resorting to [¹⁴C]-PGO and autoradiographic peptide mapping, which carries lower spatial resolution and higher background [1].

Residue Identification
Head-to-head
Chromophoric peptide tracking at 316 nm enabled Arg-143 identification
Supports label-free peptide-level tracking for essential residue identification
Yeast Cu,Zn SOD; 1.0 Arg/subunit modification; PGO alone could not identify residue
Superoxide dismutase Essential arginine identification Chromophoric peptide mapping

Optimal Application Scenarios for 4-Hydroxy-3-nitrophenylglyoxal: Evidence-Based Procurement Guidance


Quantitative Arginine Residue Mapping in Purified Enzymes Without Radioisotopes

HNPG is the reagent of choice when researchers need to determine the number and identity of essential arginine residues in a purified enzyme without radioisotope use. The molar difference absorption coefficient of 21.8 mM⁻¹ cm⁻¹ at 316 nm enables direct calculation of arginine modification stoichiometry from UV-Vis absorbance [1], as validated in studies on mitochondrial creatine kinase (2 Arg/subunit) [2] and yeast Cu,Zn superoxide dismutase (1.0 Arg/subunit) [3]. This eliminates the need for [¹⁴C]-PGO procurement, scintillation counting infrastructure, and radioactive waste disposal.

Kinetic Analysis of Reversible Arginine-Dependent Membrane Transport Inhibition

For electrophysiological or flux studies on anion transporters (band 3, mitochondrial carriers), HNPG provides the unique advantage of reversible inhibition, with a defined IC₅₀ of 0.13 mM at pH 8.0 on erythrocyte sulfate exchange and a Hill coefficient of ~1 [4]. This reversibility, not observed with phenylglyoxal or other arginine reagents under identical conditions, permits formal kinetic analyses (V_max, K_m determinations in the presence of inhibitor), competition experiments with substrates and other ligands, and recovery of transport activity upon washout [4].

Real-Time Spectrophotometric Monitoring of Arginine Modification Kinetics

When the research goal is to measure modification kinetics and inactivation kinetics simultaneously in a single cuvette, HNPG is the only phenylglyoxal-class reagent that supports this. The biphasic kinetics resolved for mitochondrial creatine kinase—with a 50-fold rate differential between fast and slow modification phases and inactivation proceeding ahead of modification—could only be observed because HNPG's chromophoric signal allowed continuous ΔA₃₁₆ monitoring alongside enzyme activity assays [2]. Neither PGO nor 2,3-diketones offer this dual readout capability.

Structure-Function Studies Requiring Identification of Modified Residues by Peptide-Level Spectrophotometric Tracking

For projects aiming to identify which specific arginine residue(s) are functionally essential, HNPG-labeled peptides can be tracked through HPLC fractionation by their characteristic absorbance at 316 nm, enabling purification of the modified peptide without radioactivity. This approach was successfully used to pinpoint Arg-143 in yeast Cu,Zn superoxide dismutase [3] and has been applied to creatine kinase nucleotide-binding site mapping [5]. This capability is particularly valuable when coupled with modern mass spectrometry, where the HNPG adduct provides a distinct mass tag for modified peptides.

Application
Selection Property
Validation Focus
Arginine residue mapping without radioisotopes
Chromophoric adduct with defined molar absorption coefficient
Stoichiometry verification via UV-Vis absorbance at 316 nm
Membrane transport kinetic analysis
Reversible inhibition behavior
Washout recovery and competition experiment reproducibility
Real-time modification and inactivation monitoring
Simultaneous dual spectrophotometric and activity readout
Correlation between modification extent and activity loss kinetics
Peptide-level essential residue identification
Intrinsic chromophoric tag for HPLC tracking
Modified peptide purification and mass spectrometry compatibility
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